4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSOTMKBIHXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Core: The benzothiazole derivative is then reacted with 4-aminobenzoic acid or its derivatives to form the benzamide linkage.
Sulfamoylation: The final step involves the introduction of the bis(2-methoxyethyl)sulfamoyl group. This can be done by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by mimicking natural substrates or cofactors. These interactions disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfamoyl Benzamide Derivatives
Structural Variations and Implications
Sulfamoyl Substituents: The bis(2-methoxyethyl) group in the target compound improves hydrophilicity compared to bis(2-methylpropyl) () or cyclohexyl(ethyl) (), which are more lipophilic. This difference impacts membrane permeability and solubility .
Heterocyclic Modifications :
- Replacement of 1,3-benzothiazole with 1,3-thiazole () or 1,3,4-oxadiazole () alters electronic properties and hydrogen-bonding capacity, affecting target binding. For example, oxadiazoles in LMM5 and LMM11 enhance antifungal activity via thioredoxin reductase inhibition .
- The 6-methoxy group on the benzothiazole in the target compound may enhance metabolic stability compared to 6-chloro or 6-methyl analogs ().
Biological Activity Trends :
- Antifungal Activity : LMM5 and LMM11 demonstrate that bulkier sulfamoyl groups (e.g., benzyl, cyclohexyl) paired with oxadiazole heterocycles improve antifungal potency .
- Plant Growth Modulation : The nitro-phenyl thiazole derivative () shows moderate efficacy (119.09%), suggesting electron-withdrawing groups on the heterocycle may enhance this activity .
Physicochemical and Spectral Data
- Melting Points : Analogs like 5f (236–237°C) and 5i (256–258°C) () indicate higher crystallinity compared to the target compound, which likely has a lower melting point due to its flexible 2-methoxyethyl groups.
- Spectroscopic Features : IR spectra of related compounds () confirm sulfonamide (S=O, ~1250 cm⁻¹) and amide (C=O, ~1660 cm⁻¹) signatures. The absence of S–H stretches in tautomeric forms () aligns with the stability of the thione form in benzothiazoles.
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.
- Molecular Formula : C21H24N4O7S2
- Molecular Weight : 508.57 g/mol
- CAS Number : 6234-30-6
- Density : 1.41 g/cm³
- Boiling Point : 675.1°C
The biological activity of this compound is primarily attributed to its interaction with tubulin, a protein critical for cell division. The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Anticancer Efficacy
-
In Vitro Studies :
- Research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. It has been reported to overcome multidrug resistance (MDR) in these cells .
- The compound demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity.
- In Vivo Studies :
Comparison with Other Compounds
| Compound Name | Mechanism of Action | IC50 (nM) | Efficacy in MDR Cells |
|---|---|---|---|
| This compound | Tubulin binding | <10 | Yes |
| SMART-H | Tubulin binding | <5 | Yes |
| SMART-F | Tubulin binding | <8 | Yes |
Study 1: Efficacy Against Prostate Cancer
A study evaluated the effects of the compound on PC-3 prostate cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Study 2: Overcoming Multidrug Resistance
Another investigation focused on the compound's ability to act against MDR cancer cells. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis even in cell lines resistant to conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
